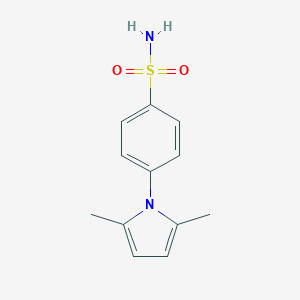
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-, also known as DMPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMPA is a derivative of sulfonamide and contains a pyrrole ring that has been modified with methyl groups. This modification gives DMPA unique properties that make it a useful tool for researchers in the fields of biochemistry and pharmacology.
Mecanismo De Acción
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- works by binding to the active site of enzymes and blocking their activity. This binding is reversible, meaning that once Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is removed, the enzyme can resume its normal activity.
Efectos Bioquímicos Y Fisiológicos
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- in lab experiments is its specificity. Because it binds to the active site of enzymes, it can be used to selectively inhibit the activity of a particular enzyme without affecting others. However, one limitation of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is that it can be difficult to obtain pure samples, which can affect the reliability of experimental results.
Direcciones Futuras
There are several potential future directions for research involving Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-. One area of interest is its potential use as a treatment for cancer, either alone or in combination with other drugs. Additionally, researchers may continue to explore its potential as a treatment for neurological disorders such as depression and anxiety. Finally, further research may be conducted to optimize the synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- and improve its purity for use in lab experiments.
Métodos De Síntesis
The synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- involves the reaction of p-toluenesulfonyl chloride with 2,5-dimethylpyrrole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This inhibition can have implications in the treatment of diseases such as glaucoma and epilepsy.
Propiedades
Número CAS |
26165-69-5 |
|---|---|
Nombre del producto |
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- |
Fórmula molecular |
C12H14N2O2S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) |
Clave InChI |
STHWURXTZRCILS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
Otros números CAS |
26165-69-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



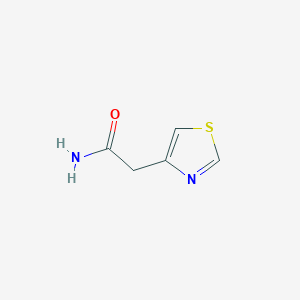


![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
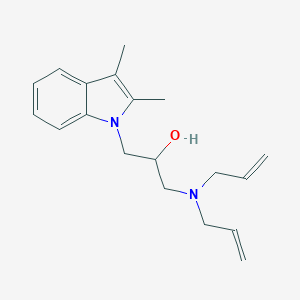

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
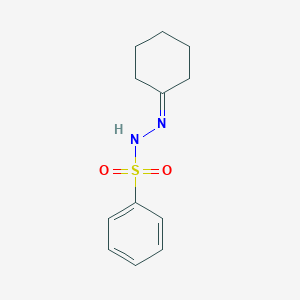
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
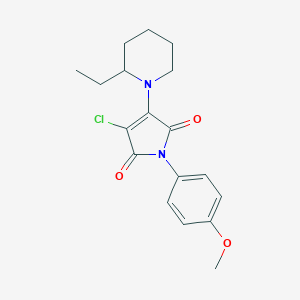
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)

